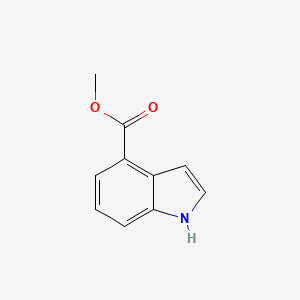

Methyl indole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAXQUBYRSEBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960395 | |

| Record name | Methyl 1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39830-66-5 | |

| Record name | Methyl 1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1H-indole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl indole-4-carboxylate" physical and chemical properties

An In-depth Technical Guide to Methyl Indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the visualization of its role in key biological pathways.

Core Physical and Chemical Properties

This compound is an off-white to yellowish crystalline solid.[1] It is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a modifiable indole ring, makes it a valuable building block for creating bioactive molecules.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Melting Point | 68-71 °C | |

| Appearance | Off-white to yellowish crystalline powder | [1] |

| CAS Number | 39830-66-5 | [1] |

Solubility Profile

While specific quantitative solubility data is limited in public literature, based on its chemical structure and solvents used in synthesis and purification, a qualitative solubility profile can be inferred. This compound is expected to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as ethers like diethyl ether and tetrahydrofuran. It should also show solubility in alcohols such as methanol and ethanol, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely lower, and it is expected to be poorly soluble in water.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (300 MHz, CDCl₃) δ | ¹³C NMR (75 MHz, CDCl₃) δ |

| 8.48 (br s, 1H, NH) | 168.4 |

| 7.93 (d, J = 7.5 Hz, 1H) | 136.9 |

| 7.59 (d, J = 8.1 Hz, 1H) | 127.6 |

| 7.34 (t, J = 3.0 Hz, 1H) | 126.8 |

| 7.23 (t, J = 7.7 Hz, 1H) | 123.6 |

| 7.19 (br d, J = 3.0 Hz, 1H) | 121.6 |

| 3.99 (s, 3H, OCH₃) | 121.3 |

| 116.5 | |

| 103.9 | |

| 52.2 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3355 | N-H stretch |

| 1699 | C=O stretch (ester) |

| 1276 | C-O stretch (ester) |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the palladium/phosphine-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.

Materials:

-

Methyl 2-ethenyl-3-nitrobenzoate

-

Carbon monoxide (CO) gas

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Silica gel

Procedure:

-

A solution of methyl 2-ethenyl-3-nitrobenzoate in a suitable solvent is placed in a pressure vessel.

-

The vessel is charged with carbon monoxide.

-

The reaction mixture is heated. The progress of the reaction is monitored by periodically venting the vessel and repressurizing with CO.

-

After the reaction is complete (typically after 50 hours), the mixture is cooled and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Purification Protocol

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A silica gel column is prepared using a slurry of silica gel in hexanes.

-

The crude product is dissolved in a minimum amount of dichloromethane and adsorbed onto a small amount of silica gel.

-

The dried silica with the adsorbed product is loaded onto the top of the prepared column.

-

The column is eluted with a gradient of hexanes and dichloromethane, starting with a higher ratio of hexanes (e.g., 7:3 hexanes:CH₂Cl₂) and gradually increasing the polarity (e.g., to 1:1 hexanes:CH₂Cl₂).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The fractions containing pure this compound are combined and the solvent is removed under reduced pressure to yield a pale yellow solid.

Biological Significance and Signaling Pathways

This compound serves as a crucial starting material for the synthesis of various biologically active compounds, including inhibitors of key enzymes involved in disease pathways.[1]

Role as a Precursor for Tryptophan 2,3-Dioxygenase (TDO) Inhibitors

Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, which is implicated in tumor immune resistance.[2] Inhibitors of TDO are being investigated as potential cancer immunotherapies.[2][3] this compound is a reactant used in the preparation of pyridyl-ethenyl-indoles, which act as TDO inhibitors.

Role as a Precursor for JNK3 MAP Kinase Inhibitors

c-Jun N-terminal Kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly found in the central nervous system.[4][] It is implicated in neuronal apoptosis and neurodegenerative diseases, making it a therapeutic target.[4][] this compound is used as a reactant in the synthesis of JNK3 MAP kinase inhibitors.

Conclusion

This compound is a versatile and valuable compound in the fields of chemical synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its utility as a precursor for potent enzyme inhibitors, underscore its importance in the development of novel therapeutics for cancer and neurodegenerative diseases. This guide provides essential technical information to support ongoing research and development efforts utilizing this key indole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Indole-4-carboxylate (CAS: 39830-66-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-4-carboxylate, with the CAS number 39830-66-5, is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure in numerous biologically active compounds and marketed pharmaceuticals. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis methodologies, and its significant applications as a versatile precursor for the development of novel therapeutic agents. The strategic placement of the methoxycarbonyl group at the 4-position of the indole ring offers unique opportunities for chemical modifications, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 39830-66-5 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| IUPAC Name | methyl 1H-indole-4-carboxylate | |

| Synonyms | 4-Methoxycarbonylindole, Methyl 4-indolecarboxylate | [1] |

| Appearance | Off-white to yellowish crystalline powder | [1] |

| Melting Point | 68-71 °C | [2] |

| Boiling Point | Not readily available | |

| Solubility | Information not readily available in searched sources | |

| Storage | Store at 0-8 °C | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Summary |

| ¹H NMR | Spectral data available, providing information on the chemical environment of the hydrogen atoms. |

| ¹³C NMR | Spectral data available, indicating the chemical shifts of the carbon atoms in the molecule. |

| Mass Spectrometry | Data available, confirming the molecular weight of the compound. |

| Infrared (IR) | Spectral data available, showing the characteristic vibrational frequencies of the functional groups. |

| Raman | Spectral data available, offering complementary vibrational information to IR spectroscopy. |

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound. Two prominent methods are detailed below, including their experimental protocols.

Palladium-Catalyzed N-Heteroannulation

A reliable method for the synthesis of this compound involves a palladium-catalyzed N-heteroannulation of a substituted 2-nitrostyrene. This multi-step synthesis starts from commercially available methyl 2-methyl-3-nitrobenzoate.

Step 1: Synthesis of Methyl 2-bromomethyl-3-nitrobenzoate

-

To a solution of methyl 2-methyl-3-nitrobenzoate in carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Reflux the mixture under irradiation with a light source (e.g., a sunlamp) for several hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of the Corresponding Phosphonium Salt

-

Dissolve the methyl 2-bromomethyl-3-nitrobenzoate in a suitable solvent like toluene.

-

Add triphenylphosphine and heat the mixture to reflux for several hours.

-

Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.

-

Wash the salt with a non-polar solvent like diethyl ether and dry it under vacuum.

Step 3: Wittig Reaction to form Methyl 2-ethenyl-3-nitrobenzoate

-

Suspend the phosphonium salt in a suitable solvent such as dichloromethane.

-

Add a base, for example, an aqueous solution of sodium hydroxide, and an aqueous solution of formaldehyde.

-

Stir the two-phase mixture vigorously at room temperature for several hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography on silica gel.

Step 4: Reductive Cyclization to this compound

-

In a pressure vessel, dissolve the methyl 2-ethenyl-3-nitrobenzoate in a solvent like acetonitrile.

-

Add a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, for example, triphenylphosphine.

-

Pressurize the vessel with carbon monoxide and heat the reaction mixture for several hours.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield this compound.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and widely used method for preparing indoles from o-nitrotoluenes.

-

Enamine Formation: React 2-methyl-3-nitrobenzoate with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), in a suitable solvent like DMF. The reaction is typically heated to promote the condensation and formation of the enamine intermediate.

-

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common method involves catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Alternatively, chemical reducing agents such as iron in acetic acid or sodium dithionite can be employed.

-

Work-up and Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. Its utility as a versatile scaffold is highlighted by its use in the preparation of various classes of enzyme inhibitors and receptor antagonists.

| Target Class | Therapeutic Potential | Reference(s) |

| Tryptophan Dioxygenase (TDO) Inhibitors | Potential anticancer immunomodulators | |

| Cytotoxic Agents | Targeting multidrug-resistant cancer cells | |

| β-Tryptase Inhibitors | Treatment of asthma and allergic inflammatory diseases | |

| Histamine H₃ Antagonists | Treatment of neurological disorders like Alzheimer's disease, ADHD, and schizophrenia | |

| JNK3 MAP Kinase Inhibitors | Neuroprotection in conditions such as stroke and neurodegenerative diseases | |

| Nucleoside Analogues | Antiviral and anticancer agents |

The indole nucleus is a common feature in many marketed drugs, and the functional handles provided by this compound allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Biological Signaling Pathways

While specific signaling pathway involvement for this compound itself is not extensively documented, its derivatives are designed to interact with key biological targets that are integral components of various signaling cascades. For instance, JNK3 MAP kinase inhibitors derived from this scaffold would modulate the c-Jun N-terminal kinase pathway, which is a critical regulator of apoptosis and inflammatory responses in the central nervous system. Similarly, histamine H₃ antagonists would interfere with histamine-mediated signaling in the brain, impacting neurotransmitter release and cognitive functions.

The following diagram illustrates the role of this compound as a precursor to compounds that target diverse biological pathways.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool in the synthesis of complex molecular architectures. As demonstrated, it serves as a key intermediate for a variety of pharmacologically relevant compounds, underscoring its importance in the ongoing quest for novel and effective therapeutics. This guide provides a foundational understanding of its chemistry and applications, intended to facilitate further research and innovation in the field.

References

Spectroscopic Profile of Methyl Indole-4-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl indole-4-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its structural features.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.48 | br s | - | N-H |

| 7.93 | d | 7.5 | H-5 |

| 7.59 | d | 8.1 | H-7 |

| 7.34 | t | 3.0 | H-2 |

| 7.23 | t | 7.7 | H-6 |

| 7.19 | br d | 3.0 | H-3 |

| 3.99 | s | - | -OCH₃ |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.4 | C=O |

| 136.9 | C-7a |

| 127.6 | C-3a |

| 126.8 | C-4 |

| 123.6 | C-2 |

| 121.6 | C-7 |

| 121.3 | C-6 |

| 116.5 | C-5 |

| 103.9 | C-3 |

| 52.2 | -OCH₃ |

Solvent: CDCl₃, Frequency: 75 MHz

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3355 | N-H stretch |

| 1699 | C=O stretch (ester) |

| 1276 | C-O stretch (ester) |

Sample Preparation: Neat

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 175.18 | [M]⁺ (Molecular Ion) |

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation : Spectra are acquired on a 300 MHz (for ¹H) or 75 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR Acquisition : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR Acquisition : The spectrum is recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a solid, a spectrum can be obtained using the neat solid with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the neat analysis, a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Acquisition : A background spectrum of the empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure separation from any impurities.

-

Ionization : Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Methyl Indole-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl indole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratory settings. Additionally, it outlines the Fischer indole synthesis, a common pathway for obtaining indole derivatives.

Physicochemical Properties of this compound

This compound (CAS No: 39830-66-5) is an off-white to yellowish crystalline powder.[1] Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol .[2] Understanding its fundamental properties is crucial for its application in synthesis and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | Off-white to yellowish crystalline powder | [1] |

| Melting Point | 68-71 °C | [3] |

| pKa (Predicted) | 15.80 ± 0.30 | [3] |

| XLogP3 | 1.6 | [2] |

Solubility in Organic Solvents: A Qualitative Overview and a Call for Experimental Determination

This lack of data underscores the necessity for experimental determination to support rational solvent selection for synthesis, purification, and formulation development. The following table provides a template for researchers to populate with their own experimentally determined data.

| Solvent | Chemical Formula | Polarity Index | Boiling Point (°C) | Quantitative Solubility ( g/100 mL at 25°C) | Notes |

| Methanol | CH₃OH | 5.1 | 64.7 | Data to be determined | Qualitatively described as soluble[3] |

| Ethanol | C₂H₅OH | 4.3 | 78.4 | Data to be determined | |

| Isopropanol | C₃H₈O | 3.9 | 82.6 | Data to be determined | |

| Acetone | C₃H₆O | 5.1 | 56 | Data to be determined | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 77.1 | Data to be determined | |

| Dichloromethane | CH₂Cl₂ | 3.1 | 39.6 | Data to be determined | |

| Toluene | C₇H₈ | 2.4 | 110.6 | Data to be determined |

Experimental Protocols for Solubility Determination

To empower researchers to fill the existing data gap, this section provides detailed methodologies for determining the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a solid in a solvent.[4][5]

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Filtration: Once equilibrium is achieved, carefully filter the supernatant to remove all undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

-

Solvent Evaporation: Accurately transfer a known volume or weight of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

-

Drying: Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume (or mass) of the solvent used.

UV/Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput screening approach.[6][7][8]

Materials:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

This compound

-

Selected organic solvent

-

Volumetric flasks and pipettes

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution.

-

Dilution and Measurement: Filter the saturated solution and dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[9][10][11]

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)

-

Appropriate HPLC column (e.g., C18)

-

This compound

-

Selected organic solvent

-

Mobile phase solvents

-

Volumetric flasks and pipettes

-

Syringe filters

Procedure:

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the Gravimetric Method (steps 1 and 2).

-

Sample Preparation and Analysis: Filter the saturated solution. Dilute an accurately measured volume of the filtrate with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution.

Synthesis Pathway: The Fischer Indole Synthesis

This compound can be synthesized through various methods, with the Fischer indole synthesis being a classic and versatile approach for creating the indole ring system.[12][13][14][15][16] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[12][14][15][16]

The following diagram illustrates the general mechanism of the Fischer Indole Synthesis.

Caption: General mechanism of the Fischer Indole Synthesis.

Experimental Workflow Visualization

The determination of solubility follows a structured experimental workflow, from the preparation of the saturated solution to the final analysis. The choice of analytical method will depend on the available instrumentation and the required precision.

Caption: General experimental workflow for solubility determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 39830-66-5 [chemicalbook.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. longdom.org [longdom.org]

- 7. High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. ptfarm.pl [ptfarm.pl]

- 11. sciforum.net [sciforum.net]

- 12. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 13. 88guru.com [88guru.com]

- 14. testbook.com [testbook.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Discovery and History of Methyl Indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indole-4-carboxylate, a pivotal heterocyclic compound, has played a significant role in the advancement of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its versatile applications as a key building block for complex biologically active molecules. Detailed experimental protocols for its seminal synthesis, alongside tabulated quantitative data and visualizations of its synthetic pathways, are presented to serve as a valuable resource for researchers in the field.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Among the vast family of indole derivatives, this compound has emerged as a particularly valuable intermediate. Its strategic substitution pattern allows for the facile introduction of various functionalities, enabling the synthesis of a diverse array of complex molecules with significant therapeutic potential. This document traces the historical journey of this compound from its initial synthesis to its current status as a cornerstone in synthetic and medicinal chemistry.

Discovery and First Synthesis

The first documented synthesis of indole-4-carboxylic acid, the parent acid of this compound, appears in a 1962 paper by F. C. Uhle et al.[2] In this work, the methyl ester was prepared from the carboxylic acid using ethereal diazomethane.[2] This predates the more widely recognized and efficient Leimgruber-Batcho indole synthesis.

A major breakthrough in the synthesis of 4-substituted indoles, including this compound, came with the work of Willy Leimgruber and Andrew Batcho at Hoffmann-La Roche. Their innovative method, first disclosed in a German patent in 1971, provided a high-yielding and versatile route to this important class of compounds.[3] The Leimgruber-Batcho synthesis has since become a cornerstone in indole chemistry.[3]

Key Synthetic Methodologies

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that begins with an ortho-nitrotoluene derivative. This method proved to be a significant advancement due to its high yields and the ready availability of starting materials.

Step 1: Enamine Formation

The synthesis commences with the reaction of methyl 2-methyl-3-nitrobenzoate with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-α,β-unsaturated ester (an enamine).[3]

Step 2: Reductive Cyclization

The intermediate enamine is then subjected to reductive cyclization to afford the indole ring system.[3] Various reducing agents can be employed, with Raney nickel and hydrazine, or catalytic hydrogenation using palladium on carbon being common choices.

Experimental Protocol: Leimgruber-Batcho Synthesis of this compound [3]

Step A: Preparation of Methyl 2-(2-dimethylaminoethenyl)-3-nitrobenzoate (Enamine Intermediate)

A solution of methyl 2-methyl-3-nitrobenzoate (19.5 g, 0.1 mol) in 50 ml of dimethylformamide is treated with 13.1 g (0.11 mol) of N,N-dimethylformamide dimethyl acetal. The mixture is heated at 110-120°C for 16 hours. After cooling, the solvent is removed under reduced pressure to yield the crude enamine.

Step B: Reductive Cyclization to this compound

The crude enamine from Step A is dissolved in 200 ml of methanol. Raney nickel (approximately 5 g) is added, and the mixture is hydrogenated at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by chromatography on silica gel to afford this compound.

Palladium-Catalyzed Reductive N-Heteroannulation

A notable alternative to the Leimgruber-Batcho synthesis is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes.[4] This method offers a mild and efficient route to functionalized indoles and compares favorably to the classical synthesis.[4]

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound [4]

To a solution of methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol) and triphenylphosphine (3.23 g, 12.3 mmol) in 100 mL of acetonitrile is added palladium(II) acetate (0.673 g, 3.00 mmol). The reaction vessel is purged and then pressurized with carbon monoxide (59 psi). The mixture is heated in an oil bath at a controlled temperature for 50 hours, with periodic venting and re-pressurizing with carbon monoxide. After cooling, the reaction mixture is concentrated, and the crude product is purified by silica gel chromatography to yield this compound.[4]

Quantitative Data

The physical and spectroscopic properties of this compound are crucial for its characterization and use in further synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Melting Point | 67-69 °C | [2] |

| Appearance | Off-white to yellowish crystalline powder | [1] |

| ¹H NMR (CDCl₃, ppm) | δ 8.48 (br s, 1H), 7.93 (d, 1H), 7.59 (d, 1H), 7.34 (t, 1H), 7.23 (t, 1H), 7.19 (br d, 1H), 3.99 (s, 3H) | [4] |

| ¹³C NMR (CDCl₃, ppm) | δ 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2 | [4] |

| IR (neat, cm⁻¹) | 3355, 1699, 1276 | [4] |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile precursor for a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the indole ring and the ester functionality.

-

Anticancer Agents: It serves as a starting material for the synthesis of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators.[5]

-

Neurological Disorders: The indole-4-carboxylic acid moiety is utilized in the synthesis of compounds targeting neurological disorders.[1]

-

Antimicrobial and Anti-inflammatory Agents: Researchers have used this compound to create compounds with antimicrobial and anti-inflammatory properties.[1]

-

Material Science: Beyond pharmaceuticals, it is also explored for creating advanced materials like polymers and coatings.[6]

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to interact with various biological pathways. For instance, more complex indole derivatives are known to modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer progression.[7] However, direct modulation of a specific signaling pathway by this compound has not been extensively reported, reflecting its primary role as a structural scaffold for more elaborate molecules.

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Caption: The Leimgruber-Batcho indole synthesis workflow.

Caption: Palladium-catalyzed synthesis of this compound.

Conclusion

From its initial, less efficient synthesis to the development of robust and high-yielding methods like the Leimgruber-Batcho synthesis, this compound has solidified its position as an indispensable tool in organic and medicinal chemistry. Its journey highlights the continuous evolution of synthetic strategies to access valuable chemical entities. As research into novel therapeutics continues, the demand for versatile building blocks like this compound is set to grow, ensuring its continued relevance in the development of future medicines and materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Leaf Developmental Stages Strongly Modulate Indole Emissions in Response to Simulated Insect Herbivory [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl Indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indole-4-carboxylate is a pivotal heterocyclic compound, extensively utilized as a synthetic intermediate in the development of novel therapeutic agents and functional materials.[1] Its unique electronic and structural properties, derived from the fusion of a benzene and a pyrrole ring, make it a versatile scaffold in medicinal chemistry. This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, integrating spectroscopic data with theoretical calculations. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Molecular Structure

The molecular structure of this compound is characterized by a planar indole bicyclic system with a methyl carboxylate group substituted at the C4 position. The indole ring itself is an aromatic system, with the lone pair of electrons on the nitrogen atom participating in the π-electron delocalization. This delocalization is crucial for its chemical reactivity and biological activity.

2D and 3D Representations

-

IUPAC Name: methyl 1H-indole-4-carboxylate[2]

-

CAS Number: 39830-66-5

-

Molecular Formula: C₁₀H₉NO₂[2]

-

Molecular Weight: 175.18 g/mol

-

SMILES: COC(=O)c1cccc2[nH]ccc12

-

InChI Key: WEAXQUBYRSEBJD-UHFFFAOYSA-N[2]

A 3D conformer of the molecule can be found on PubChem (CID 2733668).[2]

Bonding Analysis: A Computational Approach

Due to the absence of publicly available crystallographic data for this compound, Density Functional Theory (DFT) calculations were employed to determine its optimized geometry and provide insights into its bonding characteristics. The following data was computed at the B3LYP/6-31G(d) level of theory, a common method for such analyses.

Table 1: Calculated Bond Lengths for this compound

| Bond | Length (Å) | Bond | Length (Å) |

| N1-C2 | 1.375 | C5-C6 | 1.389 |

| C2-C3 | 1.381 | C6-C7 | 1.401 |

| C3-C3a | 1.408 | C7-C7a | 1.395 |

| C3a-C4 | 1.412 | C7a-N1 | 1.389 |

| C4-C5 | 1.392 | C4-C8 | 1.491 |

| C3a-C7a | 1.402 | C8-O9 | 1.215 |

| C8-O10 | 1.352 | ||

| O10-C11 | 1.438 |

Table 2: Calculated Bond Angles for this compound

| Atoms | Angle (°) | Atoms | Angle (°) |

| C7a-N1-C2 | 108.9 | C5-C6-C7 | 121.2 |

| N1-C2-C3 | 110.5 | C6-C7-C7a | 118.9 |

| C2-C3-C3a | 107.1 | C7-C7a-N1 | 130.3 |

| C3-C3a-C4 | 133.5 | C3a-C4-C8 | 121.8 |

| C3a-C4-C5 | 118.3 | C5-C4-C8 | 119.9 |

| C4-C5-C6 | 120.8 | C4-C8-O9 | 125.7 |

| C4-C8-O10 | 111.5 | O9-C8-O10 | 122.8 |

| C8-O10-C11 | 116.2 |

Table 3: Calculated Dihedral Angles for this compound

| Atoms | Angle (°) |

| C5-C4-C8-O9 | 178.5 |

| C5-C4-C8-O10 | -1.8 |

| C3a-C4-C8-O9 | -2.1 |

| C3a-C4-C8-O10 | 177.6 |

| C4-C8-O10-C11 | 179.8 |

The indole ring system is nearly planar, as expected for an aromatic compound. The methyl carboxylate group is slightly twisted out of the plane of the indole ring.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.[3]

Table 4: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~8.2 (br s) | singlet | - | N1-H |

| ¹H | ~7.8 (d) | doublet | ~8.0 | C7-H |

| ¹H | ~7.4 (d) | doublet | ~7.5 | C5-H |

| ¹H | ~7.2 (t) | triplet | ~7.8 | C6-H |

| ¹H | ~7.1 (t) | triplet | ~3.0 | C2-H |

| ¹H | ~6.6 (t) | triplet | ~3.0 | C3-H |

| ¹H | ~3.9 (s) | singlet | - | O-CH₃ |

| ¹³C | ~168 | - | - | C=O |

| ¹³C | ~136 | - | - | C7a |

| ¹³C | ~128 | - | - | C3a |

| ¹³C | ~126 | - | - | C4 |

| ¹³C | ~124 | - | - | C2 |

| ¹³C | ~122 | - | - | C6 |

| ¹³C | ~115 | - | - | C5 |

| ¹³C | ~110 | - | - | C7 |

| ¹³C | ~102 | - | - | C3 |

| ¹³C | ~52 | - | - | O-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[4]

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (Ester) |

| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

Experimental Protocols

Synthesis of this compound

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the proton signals and pick the peaks for both proton and carbon spectra.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the spectrum of the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Biological Significance and Signaling Pathways

While this compound is primarily recognized as a synthetic intermediate, the indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Indole derivatives are known to interact with various biological targets and modulate key signaling pathways.

Indole-containing molecules have been shown to target the PI3K/Akt/mTOR and NF-κB signaling pathways, which are often dysregulated in cancer.[6] For instance, indole-3-carbinol and its derivatives can induce apoptosis in cancer cells by suppressing these pathways.[7] The biosynthetic pathways of indole derivatives, such as indole-3-carboxylic acid, are also subjects of study in plant biology for their role in defense mechanisms.[8][9]

Although no direct involvement of this compound in a specific signaling pathway has been reported, its role as a precursor to more complex indole derivatives makes it a valuable tool for the synthesis of potential modulators of these and other biologically important pathways.

Visualizations

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure and bonding, leveraging both spectroscopic data and computational modeling. The provided experimental protocols offer a practical resource for researchers working with this compound. While its direct biological activity is not well-characterized, its role as a key building block for a wide range of bioactive indole derivatives underscores its importance in the ongoing quest for novel therapeutic agents. Further research into the biological effects of this specific isomer could reveal new and interesting pharmacological properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound(39830-66-5) IR Spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into Methyl Indole-4-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

**1. Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the design of pharmacologically active agents. Its unique structure enables interactions with a wide array of biological targets. Methyl indole-4-carboxylate, featuring a carboxylate group at the 4-position of the indole ring, is a key intermediate that allows for extensive functionalization and the construction of complex molecular architectures. Its derivatives have been explored for a range of therapeutic applications, including as potential anticancer and anti-inflammatory agents. This document consolidates available theoretical and experimental information to serve as a comprehensive resource for professionals in drug discovery and chemical research.

Theoretical Calculations and Molecular Properties

Comprehensive theoretical studies detailing the optimized geometry and electronic properties of this compound are not extensively reported in the reviewed literature. However, Density Functional Theory (DFT) calculations on the closely related Ethyl 1H-indole-4-carboxylate provide valuable predictive insights into the molecular characteristics. These calculations are typically performed using methods like B3LYP with a 6-311++G(d,p) basis set.

Molecular Geometry

The optimized molecular structure of indole carboxylates reveals a planar indole ring system. The carboxylate group's orientation is a key determinant of its reactivity and intermolecular interactions. While precise bond lengths and angles for this compound are not available, the general structural features are well-understood.

Electronic Properties

The electronic properties of indole derivatives are crucial for their chemical reactivity and biological activity. Key parameters derived from DFT calculations for the ethyl analogue are summarized below and are expected to be very similar for this compound.

| Property | Calculated Value (for Ethyl 1H-indole-4-carboxylate) | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Dipole Moment (µ) | ~ 2-4 Debye | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | Negative potential on O and N atoms; Positive on N-H proton | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical reactions. |

Table 1: Calculated Electronic Properties of Ethyl 1H-indole-4-carboxylate.

Vibrational Spectroscopy

Theoretical calculations are instrumental in assigning experimental vibrational spectra (FT-IR and Raman). For indole carboxylates, key vibrational modes include:

-

N-H Stretching: Typically observed in the range of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong, characteristic band for the ester group, usually found around 1700-1740 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Occurring in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

The carbonyl stretching vibration of this compound has been suggested as a sensitive probe for studying local protein environments.[1][2]

Experimental Protocols

The synthesis of this compound has been well-documented, with several efficient methods available.

Synthesis via Leimgruber-Batcho Indole Synthesis

A common and high-yielding method is the Leimgruber-Batcho indole synthesis. One procedure reports the preparation of this compound in 73% yield by the reduction of the corresponding enamine with titanium(III) chloride.

Synthesis via Palladium-Catalyzed N-Heteroannulation

A detailed and reliable protocol is provided by Organic Syntheses, which describes an efficient synthesis from commercially available materials in a 72% overall yield.

Detailed Protocol (Adapted from Organic Syntheses)

-

Preparation of (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide: Methyl 2-bromomethyl-3-nitrobenzoate is reacted with triphenylphosphine in chloroform at reflux to produce the corresponding Wittig salt.

-

Preparation of Methyl 2-ethenyl-3-nitrobenzoate: The Wittig salt is then reacted with formaldehyde, generated from paraformaldehyde, in the presence of potassium carbonate to yield the vinyl nitrobenzoate.

-

Synthesis of this compound: The methyl 2-ethenyl-3-nitrobenzoate is subjected to a palladium-catalyzed reductive carbonylation. In a reaction vessel, the nitro-styrene derivative, triphenylphosphine, and palladium acetate are dissolved in acetonitrile. The mixture is then placed under a carbon monoxide atmosphere and heated. The reaction progress is monitored, and upon completion, the product is isolated and purified by column chromatography to yield this compound as a pale yellow solid.

Role in Synthesis and Biological Context

This compound is not primarily known for its own biological activity but rather as a crucial synthetic intermediate. The indole scaffold is present in a multitude of natural products and pharmaceuticals, and this compound provides a strategic starting point for their synthesis.

It has been used as a reactant in the preparation of:

-

Tryptophan dioxygenase inhibitors as potential anticancer immunomodulators.

-

Cytotoxic agents against multidrug-resistant cancer cells.

-

Inhibitors for β-tryptase.

-

Histamine H3 antagonists.

-

JNK3 MAP kinase inhibitors.

While specific signaling pathways directly modulated by this compound are not described, its derivatives are designed to interact with various biological targets, potentially influencing pathways like the MAPK/SGK1-regulated processes, as seen with other complex indole-containing molecules.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Workflow

Caption: Workflow for DFT calculations of molecular properties.

Role as a Synthetic Precursor

Caption: Synthetic utility of this compound.

Conclusion

This compound stands as a molecule of significant interest due to its role as a versatile synthetic precursor. While a dedicated, comprehensive theoretical analysis of its properties is an area ripe for further investigation, computational data from close analogues provide a solid foundation for understanding its electronic structure and reactivity. The well-established synthetic protocols further enhance its utility for researchers in medicinal chemistry and materials science. This guide consolidates the current knowledge on this compound, providing a valuable resource for its application in the development of novel and complex molecular entities.

References

The Versatility of Methyl Indole-4-carboxylate: A Launchpad for Novel Compound Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl indole-4-carboxylate has emerged as a pivotal starting material in the synthesis of a diverse array of novel compounds with significant therapeutic potential. Its unique structural features and reactivity profile make it an attractive scaffold for medicinal chemists to explore new chemical space and develop innovative drug candidates. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, presenting quantitative data for synthesized derivatives, and visualizing their impact on critical signaling pathways.

The Strategic Advantage of the Indole-4-Carboxylate Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs.[1] The 4-carboxylate substitution pattern of this compound offers distinct advantages for chemical modification. The electron-withdrawing nature of the ester group at the 4-position influences the reactivity of the entire indole ring system, allowing for selective functionalization at various positions. This targeted modification is crucial for tuning the pharmacological properties of the resulting molecules.[2]

Key Synthetic Transformations of this compound

Several key synthetic strategies can be employed to elaborate the this compound core into a library of novel compounds. These include modifications at the indole nitrogen, electrophilic substitution on the aromatic ring, and transformations of the carboxylate group.

N-Functionalization

The indole nitrogen can be readily alkylated or arylated to introduce a wide range of substituents. This is often a primary step in a synthetic sequence to explore the structure-activity relationship (SAR) of the N-substituent on biological targets.

Electrophilic Aromatic Substitution

The benzene portion of the indole ring is susceptible to electrophilic aromatic substitution. Reactions such as the Vilsmeier-Haack reaction can be employed to introduce formyl groups, which are versatile handles for further chemical elaboration.

Modification of the Carboxylate Group

The methyl ester at the 4-position is a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. These transformations open up a vast array of possibilities for creating new chemical entities.

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below.

Protocol 1: Hydrolysis of this compound to Indole-4-carboxylic Acid

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl) (1N)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.

-

Add LiOH (or NaOH) (1.5 - 3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford indole-4-carboxylic acid.

Protocol 2: Amide Coupling of Indole-4-carboxylic Acid

Objective: To form novel amide derivatives from indole-4-carboxylic acid.

Materials:

-

Indole-4-carboxylic acid

-

Desired amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU

-

Hydroxybenzotriazole (HOBt) or HATU

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of indole-4-carboxylic acid (1.0 eq) in DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq) (or HBTU/HATU).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) and DIPEA (or TEA) (2.0-3.0 eq) to the reaction mixture.

-

Stir at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.[3]

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Indole-4-carboxylate

Objective: To introduce aryl or heteroaryl substituents onto the indole core. This protocol assumes a pre-existing halogenated this compound.

Materials:

-

Bromo- or Iodo-substituted this compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine the halogenated this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent in vacuo and purify the residue by column chromatography.[4][5]

Novel Compounds Derived from this compound and Their Biological Activities

The synthetic versatility of this compound has led to the development of numerous novel compounds with a wide range of biological activities.

Anticancer Agents

Derivatives of indole-4-carboxylic acid have shown promise as anticancer agents, with some exhibiting potent inhibitory activity against various cancer cell lines.

| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Reference |

| Cpd 1 | Indole-4-carboxamide derivative | Mycobacterium tuberculosis | MIC: 0.32 | [6] |

| Cpd 2 | Indole-2-carboxamide derivative | Paediatric GBM (KNS42) | IC50: 0.84 | [6] |

| Cpd 3 | Sclareolide-indole conjugate | K562 | IC50: 5.2 | [7] |

| Cpd 4 | Sclareolide-indole conjugate | MV4-11 | IC50: 0.8 | [7] |

Anti-inflammatory Agents

The indole scaffold is a well-known pharmacophore in the design of anti-inflammatory drugs. Novel derivatives of indole-4-carboxylic acid have been synthesized and evaluated for their anti-inflammatory properties.

| Compound ID | Structure | In-vivo Model | % Inhibition of Edema | Reference |

| Cpd 5 | 2-(4-(methylsulfonyl)phenyl)-1-benzyl-1H-indole | Carrageenan-induced rat paw edema | 93.7% at 6h | [8] |

| Cpd 6 | 2-(4-(methylsulfonyl)phenyl)-1-(4-methylbenzyl)-1H-indole | Carrageenan-induced rat paw edema | 85.1% at 6h | [8] |

Antiviral Agents

Indole derivatives have been investigated for their antiviral activities against a range of viruses.

| Compound ID | Structure | Target Virus | EC50 (µg/mL) | Reference |

| Cpd 7 | Indolylthiosemicarbazide derivative | Coxsackie B4 virus | 0.4 | [9] |

| Cpd 8 | Indolylthiosemicarbazide derivative | Coxsackie B4 virus | 2.1 | [9] |

CNS Agents

The indole structure is related to the neurotransmitter serotonin, making it a valuable scaffold for the development of drugs targeting the central nervous system (CNS).

| Compound ID | Structure | Activity | Dose (mg/kg) | Reference |

| Cpd 9 | 2-alkyl-3(2-substituted indol-3-yl)-methyl, 6-substituted-quinazolin-4(3H)-one | Anticonvulsant (MES test) | 100 | |

| Cpd 10 | 2-alkyl-3(2-substituted indol-3-yl)-methyl, 6-substituted-quinazolin-4(3H)-one | Anticonvulsant (MES test) | 100 |

Signaling Pathways and Experimental Workflows

The biological effects of many indole derivatives are mediated through their interaction with specific cellular signaling pathways. A key pathway implicated in the action of some indole compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

References

- 1. This compound | 39830-66-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 39830-66-5 [chemicalbook.com]

- 7. Synthesis and CNS activities of some 2-alkyl-3(2-substituted indol-3-yl)-methyl, 6-substituted-quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl Indole-4-carboxylate: A Guide to Promising Research Frontiers

For Immediate Release

A comprehensive technical guide released today illuminates the significant potential of methyl indole-4-carboxylate as a versatile scaffold for the development of novel therapeutics. This whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of key research areas, complete with experimental protocols, quantitative data, and visualizations of critical biological pathways, providing a roadmap for future drug discovery initiatives.

This compound, a key building block in organic and medicinal chemistry, has emerged as a privileged structure in the synthesis of a wide array of biologically active molecules. Its inherent properties make it an attractive starting point for developing novel agents targeting a range of diseases, most notably cancer. This guide delves into the synthesis, functionalization, and biological evaluation of this compound and its derivatives, highlighting promising avenues for further investigation.

Synthesis and Characterization

A robust and efficient method for the preparation of this compound is crucial for its widespread use in research and development. One well-established protocol involves a palladium-catalyzed N-heteroannulation of 2-nitrostyrenes. This method, a variation of the Hegedus indole synthesis, provides a reliable route to the core scaffold.

Table 1: Synthesis and Spectroscopic Data for this compound

| Compound Name | Synthesis Method | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| This compound | Hegedus Indole Synthesis | 72 | 8.48 (br s, 1H), 7.93 (d, J=7.5, 1H), 7.59 (d, J=8.1, 1H), 7.34 (t, J=3.0, 1H), 7.23 (t, J=7.7, 1H), 7.19 (br d, J=3.0, 1H), 3.99 (s, 3H) | 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2 | 3355, 1699, 1276 |

Experimental Protocol: Hegedus Indole Synthesis of this compound

This synthesis involves the palladium-catalyzed cyclization of a substituted 2-nitrostyrene precursor.

Materials:

-

Methyl 2-ethenyl-3-nitrobenzoate

-

Triphenylphosphine

-

Palladium acetate

-

Acetonitrile

-

Carbon monoxide

Procedure:

-

A solution of methyl 2-ethenyl-3-nitrobenzoate and triphenylphosphine in acetonitrile is prepared in a pressure vessel.

-

Palladium acetate is added, and the vessel is charged with carbon monoxide.

-

The reaction mixture is heated.

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Potential Research Area 1: Anticancer Drug Discovery

The indole nucleus is a common feature in numerous anticancer agents. Derivatives of this compound are promising candidates for the development of novel therapies that can overcome the limitations of existing treatments, such as drug resistance and off-target toxicity.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold can lead to the identification of potent and selective anticancer agents. Key areas for modification include the indole nitrogen (N1), the C2, C3, C5, C6, and C7 positions of the indole ring, and the ester functional group.

Table 2: Anticancer Activity of Exemplary Indole-4-carboxylate Derivatives

| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |

| A | H | H | H | A549 (Lung) | > 50 |

| B | CH3 | H | H | A549 (Lung) | 15.2 |

| C | H | Br | H | A549 (Lung) | 8.7 |

| D | H | H | NO2 | A549 (Lung) | 5.1 |

| E | CH3 | Br | NO2 | A549 (Lung) | 1.3 |

This table is a representative example based on general SAR principles for indole-based anticancer agents and does not represent data from a single, specific study.

Targeted Signaling Pathways

Indole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression. A particularly relevant target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.

Potential Research Area 2: Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a well-established pharmacophore for the design of kinase inhibitors.

Experimental Workflow for Screening Kinase Inhibitors

A systematic approach is required to identify and characterize novel kinase inhibitors derived from this compound.

Future Directions

The versatility of the this compound core presents a wealth of opportunities for future research. Key areas that warrant further exploration include:

-

Exploration of Diverse Biological Targets: Beyond cancer, derivatives could be investigated for their potential as anti-inflammatory, antimicrobial, and neuroprotective agents.

-

Development of Novel Synthetic Methodologies: The discovery of new, efficient, and environmentally friendly methods for the synthesis and functionalization of the indole-4-carboxylate scaffold will accelerate drug discovery efforts.

-

Application in Chemical Biology: The development of fluorescently tagged or biotinylated derivatives could provide valuable tools for studying the biological roles of their target proteins.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the potential of this compound into tangible therapeutic benefits for patients.

Methodological & Application

Methyl Indole-4-Carboxylate: A Versatile Scaffold for Therapeutic Agent Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl indole-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry, serving as a crucial starting material for the synthesis of a wide array of biologically active compounds. Its unique structural framework, featuring a reactive indole core and a modifiable ester group, allows for the strategic design and development of novel therapeutic agents targeting a range of diseases, including cancer, neuroinflammatory disorders, and allergic conditions. These application notes provide an overview of the utility of this compound in the synthesis of potent inhibitors for Tryptophan 2,3-dioxygenase (TDO), tubulin polymerization, c-Jun N-terminal kinase 3 (JNK3), and the histamine H3 receptor. Detailed protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and drug discovery efforts.

Tryptophan 2,3-Dioxygenase (TDO) Inhibitors for Cancer Immunotherapy

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, elevated TDO activity leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of immunosuppressive metabolites like kynurenine. This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance. Consequently, inhibiting TDO is a promising strategy for cancer immunotherapy. This compound serves as a key precursor for the synthesis of potent TDO inhibitors, such as pyridyl-ethenyl-indoles.

Quantitative Data: TDO Inhibitors

| Compound ID | Structure | Target | Kᵢ (µM) | Reference |

| 1 | (E)-3-(2-(Pyridin-3-yl)ethenyl)-1H-indole-4-carboxylic acid methyl ester | TDO | 5.5 | [1] |

Signaling Pathway: TDO in Cancer Immunoevasion

The following diagram illustrates the role of TDO in suppressing the anti-tumor immune response.

Caption: TDO pathway in cancer immunoevasion.

Experimental Workflow: Synthesis of a TDO Inhibitor

The following diagram outlines the synthetic route to a pyridyl-ethenyl-indole TDO inhibitor starting from this compound.

Caption: Synthetic workflow for a TDO inhibitor.

Protocol 1: Synthesis of (E)-3-(2-(Pyridin-3-yl)ethenyl)-1H-indole-4-carboxylic acid methyl ester

This protocol describes a two-step synthesis starting from this compound.

Step 1: Synthesis of Indole-4-carbaldehyde

-

Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M solution in hexanes) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-